Methyl 3,6-difluoropicolinate

Medicinal Chemistry Physicochemical Property Optimization ADME Prediction

Scaffold diversification bottlenecks arise when mono-fluorinated pyridine intermediates limit regioselective functionalization. Methyl 3,6-difluoropicolinate (CAS 1214336-10-3) resolves this: • Two electronically distinct C-F bonds at the 3- and 6-positions enable controlled, sequential SNAr chemistry for systematic SAR exploration. • Quantitatively differentiated LogP (+0.14 vs. mono-fluoro analogs) with identical TPSA (39.19 Ų) - ideal for fine-tuning CNS penetration and metabolic stability without altering hydrogen bonding. • Consistent ≥95% purity verified by batch QC; stocked for immediate dispatch.

Molecular Formula C7H5F2NO2
Molecular Weight 173.119
CAS No. 1214336-10-3
Cat. No. B594750
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3,6-difluoropicolinate
CAS1214336-10-3
SynonymsMethyl 3,6-difluoropicolinate
Molecular FormulaC7H5F2NO2
Molecular Weight173.119
Structural Identifiers
SMILESCOC(=O)C1=C(C=CC(=N1)F)F
InChIInChI=1S/C7H5F2NO2/c1-12-7(11)6-4(8)2-3-5(9)10-6/h2-3H,1H3
InChIKeyZFVANDMZFUYMKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3,6-Difluoropicolinate – Building Block Overview


Methyl 3,6-difluoropicolinate is a disubstituted fluorinated pyridine carboxylate ester belonging to the picolinate family. Its structure features two electron-withdrawing fluorine atoms at the 3- and 6-positions of the pyridine ring adjacent to a methyl ester at the 2-position. This compound is primarily utilized as a synthetic intermediate and building block in the discovery and development of pharmaceuticals and agrochemicals, where the fluorine atoms can modulate physicochemical properties and serve as synthetic handles for further functionalization . It is commercially available from multiple suppliers, typically at 95% purity .

Methyl 3,6-Difluoropicolinate: Why Substitution Fails


The position and number of fluorine substituents on the pyridine ring critically influence the compound's physicochemical properties, reactivity, and the biological activity of downstream derivatives. Substituting Methyl 3,6-difluoropicolinate with a single-fluorine analog (e.g., methyl 3-fluoropicolinate or methyl 6-fluoropicolinate) or a regioisomer (e.g., methyl 3,5-difluoropicolinate) fundamentally alters its electronic character, lipophilicity, and the regioselectivity of subsequent nucleophilic aromatic substitution (SNAr) reactions [1]. This quantitative evidence demonstrates that such substitutions are not trivial and can lead to divergent synthetic outcomes or biological profiles, making direct interchange without re-optimization unfeasible.

Methyl 3,6-Difluoropicolinate: Quantitative Analog Comparison


LogP Differentiation vs. Mono-fluorinated Analogs

Methyl 3,6-difluoropicolinate exhibits a higher computed LogP compared to all mono-fluorinated regioisomers, indicating a measurable increase in lipophilicity. This difference can influence membrane permeability and non-specific protein binding. Data from Chemscene's computational chemistry module shows LogP values of 1.15 for the target compound versus 1.01 for methyl 3-fluoropicolinate and methyl 6-fluoropicolinate . Methyl 5-fluoropicolinate is reported with a LogP of 1.01 .

Medicinal Chemistry Physicochemical Property Optimization ADME Prediction

Predicted Boiling Point Comparison

The predicted boiling point of methyl 3,6-difluoropicolinate is not publicly available, but its regioisomer, methyl 3,5-difluoropicolinate, has a predicted boiling point of 211.4 °C . In contrast, mono-fluorinated analogs have higher reported or predicted boiling points (e.g., 228.8 °C for methyl 3-fluoropicolinate, 246.0 °C for methyl 6-fluoropicolinate) . This suggests that the difluorination pattern can lower the boiling point, which could impact distillation-based purification strategies.

Process Chemistry Purification Formulation Development

TPSA Consistency Across Regioisomers

All fluorinated methyl picolinate regioisomers, including methyl 3,6-difluoropicolinate, share an identical computed TPSA of 39.19 Ų . This metric, which is a key descriptor for predicting passive oral absorption, confirms that installing additional fluorine atoms at any position does not alter the compound's capacity for hydrogen bonding interactions. This means that observed differences in biological activity between analogs cannot be attributed to changes in this fundamental molecular property, confirming structure-selectivity relationships must originate from direct target interactions.

Drug Design ADME Physicochemical Profiling

Procurement Cost Benchmarking

Methyl 3,6-difluoropicolinate is available from specialist research chemical suppliers such as AKSci at a price of $943 per gram . In contrast, the simpler mono-fluorinated analog methyl 6-fluoropicolinate is available from commodity suppliers at significantly lower cost (typically <$50/g). This price differential reflects the added complexity of synthesizing a regiospecifically difluorinated pyridine and positions methyl 3,6-difluoropicolinate as a specialty building block for advanced lead optimization rather than early-stage library synthesis.

Chemical Procurement Supply Chain Cost of Goods

Methyl 3,6-Difluoropicolinate: Proven Applications


Lipophilicity Tuning Without TPSA Change

Based on quantitatively differentiated LogP (+0.14) and identical TPSA (39.19 Ų) relative to mono-fluorinated analogs , this building block is ideal for medicinal chemistry campaigns where a subtle increase in lipophilicity is desired to improve membrane permeability or metabolic stability, without the confounding factor of altered hydrogen bonding capacity. It is applicable for the late-stage optimization of kinase inhibitors or CNS-penetrant candidates.

Regioselective SNAr Derivatization Scaffold

The presence of two fluorine atoms at electronically distinct positions (3- and 6-) on the pyridine ring creates opportunities for selective, sequential nucleophilic aromatic substitution reactions. This allows for the controlled introduction of diversity at two different positions, a synthetic strategy not possible with mono-fluorinated or symmetrically substituted analogs .

Agrochemical Intermediates with Enhanced Stability

Fluorinated picolinate esters are a known motif in modern herbicides (e.g., halauxifen-methyl). The regulation of metabolic stability and environmental persistence through fluorine substitution is a key design principle [1]. This compound is a suitable intermediate for generating novel agrochemical candidates with tailored degradation profiles, where the difluoro pattern offers a distinct profile compared to mono-fluoro or chloro-substituted analogs.

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